molecular formula C23H24ClNO2 B223876 2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol

2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol

Cat. No. B223876
M. Wt: 381.9 g/mol
InChI Key: FBUORJWUYSEKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol, also known as Cmpd-14, is an organic compound that has been extensively studied in scientific research. It has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol has also been found to have antidiabetic properties, improving glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, 2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol has been found to have cardioprotective effects, reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.

Mechanism Of Action

The mechanism of action of 2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in cell growth and proliferation. 2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol has also been found to inhibit the activity of phosphodiesterase 3 (PDE3), an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in various cellular processes. In addition, 2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.

Biochemical And Physiological Effects

2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. 2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol has also been found to improve glucose uptake and utilization in skeletal muscle, liver, and adipose tissue, leading to improved glycemic control. In addition, 2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol has been found to improve cardiac function and reduce oxidative stress in the heart.

Advantages And Limitations For Lab Experiments

2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively characterized in terms of its chemical and physical properties. However, there are also some limitations to using 2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. In addition, further studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for research on 2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol. One area of interest is its potential use in combination with other anticancer drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders. Further studies are also needed to elucidate its mechanism of action and optimize its pharmacological properties. Finally, the development of more potent and selective analogs of 2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol involves the reaction between 5-chloro-2-[(4-methylbenzyl)oxy]benzaldehyde and 1-phenylethanol in the presence of an amine catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol. The synthesis of 2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol has been optimized to achieve high yields and purity.

properties

Product Name

2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol

Molecular Formula

C23H24ClNO2

Molecular Weight

381.9 g/mol

IUPAC Name

2-[[5-chloro-2-[(4-methylphenyl)methoxy]phenyl]methylamino]-1-phenylethanol

InChI

InChI=1S/C23H24ClNO2/c1-17-7-9-18(10-8-17)16-27-23-12-11-21(24)13-20(23)14-25-15-22(26)19-5-3-2-4-6-19/h2-13,22,25-26H,14-16H2,1H3

InChI Key

FBUORJWUYSEKHU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNCC(C3=CC=CC=C3)O

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNCC(C3=CC=CC=C3)O

Origin of Product

United States

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